molecular formula C10H9N3 B14663642 4-Amino-2,6-dimethylbenzene-1,3-dicarbonitrile CAS No. 40948-01-4

4-Amino-2,6-dimethylbenzene-1,3-dicarbonitrile

Cat. No.: B14663642
CAS No.: 40948-01-4
M. Wt: 171.20 g/mol
InChI Key: CJIOLSUKXRASPJ-UHFFFAOYSA-N
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Description

4-Amino-2,6-dimethylbenzene-1,3-dicarbonitrile is an organic compound with the molecular formula C10H9N3 It is a derivative of benzene, featuring amino and nitrile functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2,6-dimethylbenzene-1,3-dicarbonitrile typically involves the nitration of 2,6-dimethylaniline followed by reduction and subsequent cyanation The nitration step introduces nitro groups, which are then reduced to amino groups

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale production. This includes the use of continuous flow reactors and catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2,6-dimethylbenzene-1,3-dicarbonitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitrile groups can be reduced to amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or sulfonating agents.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Conversion of nitrile groups to primary amines.

    Substitution: Introduction of various substituents on the aromatic ring.

Scientific Research Applications

4-Amino-2,6-dimethylbenzene-1,3-dicarbonitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the production of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 4-Amino-2,6-dimethylbenzene-1,3-dicarbonitrile involves its interaction with various molecular targets. The amino and nitrile groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties. These interactions can affect biological pathways and chemical reactions, making the compound useful in various applications.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dimethylaniline: Similar structure but lacks nitrile groups.

    4-Amino-3,5-dimethylbenzonitrile: Similar but with different substitution pattern.

    2,6-Dimethylbenzonitrile: Lacks the amino group.

Uniqueness

4-Amino-2,6-dimethylbenzene-1,3-dicarbonitrile is unique due to the presence of both amino and nitrile groups, which confer distinct chemical and physical properties. This combination of functional groups makes it versatile for various applications, distinguishing it from other similar compounds.

Properties

CAS No.

40948-01-4

Molecular Formula

C10H9N3

Molecular Weight

171.20 g/mol

IUPAC Name

4-amino-2,6-dimethylbenzene-1,3-dicarbonitrile

InChI

InChI=1S/C10H9N3/c1-6-3-10(13)9(5-12)7(2)8(6)4-11/h3H,13H2,1-2H3

InChI Key

CJIOLSUKXRASPJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1C#N)C)C#N)N

Origin of Product

United States

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